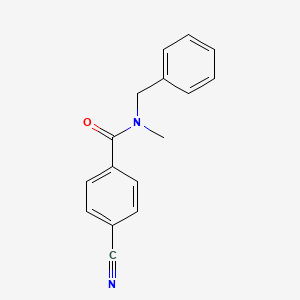

N-Benzyl-N-methyl-4-cyanobenzamide

Description

Properties

IUPAC Name |

N-benzyl-4-cyano-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18(12-14-5-3-2-4-6-14)16(19)15-9-7-13(11-17)8-10-15/h2-10H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOBCNJGYNYVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Aminolysis

The most straightforward method involves the reaction of 4-cyanobenzoyl chloride with N-benzyl-N-methylamine. This two-step process begins with the synthesis of 4-cyanobenzoic acid, which is subsequently converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions.

Procedure :

-

4-Cyanobenzoyl Chloride Synthesis :

-

Aminolysis Reaction :

-

N-Benzyl-N-methylamine (1.1 mol) is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. 4-Cyanobenzoyl chloride (1.0 mol) is added dropwise, followed by triethylamine (1.5 mol) to neutralize HCl. The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated. The crude product is recrystallized from ethanol to yield N-benzyl-N-methyl-4-cyanobenzamide.

-

Key Parameters :

-

Yield: 65–75%

-

Purity: >95% (HPLC)

-

Reaction Time: 16–18 hours

Benzylation of N-Methyl-4-Cyanobenzamide

An alternative route involves the benzylation of pre-formed N-methyl-4-cyanobenzamide. This method is advantageous for avoiding harsh acid chloride conditions.

Procedure :

-

N-Methyl-4-Cyanobenzamide Synthesis :

-

Benzylation Step :

-

N-Methyl-4-cyanobenzamide (1.0 mol) is dissolved in toluene with potassium carbonate (1.5 mol). Benzyl chloride (1.2 mol) is added, and the mixture is refluxed for 12 hours. After cooling, the product is extracted with ethyl acetate, washed with water, and purified via column chromatography (SiO₂, hexane:ethyl acetate 4:1).

-

Key Parameters :

-

Yield: 70–80%

-

Purity: 90–92% (requires chromatographic purification)

Modern Catalytic Methods

Palladium-Catalyzed Carbonylation

Recent advances leverage palladium catalysts to streamline benzamide formation. This method avoids acid chlorides by employing carbon monoxide (CO) or its surrogates.

Procedure :

-

Substrate Preparation :

-

Carbonylation–Cyclization :

Key Parameters :

-

Yield: 76–85%

-

Purity: >98% (no chromatography required)

-

Advantages: Gas-free CO generation, scalability

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Procedure :

-

4-Cyanobenzoic acid (1.0 mol), N-benzyl-N-methylamine (1.1 mol), and HATU (1.2 mol) are dissolved in DMF. The mixture is irradiated at 100°C for 15 minutes. The product is precipitated with ice water and recrystallized from acetonitrile.

Key Parameters :

-

Yield: 80–85%

-

Reaction Time: 15 minutes

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods prioritize efficiency and yield. Continuous flow reactors enable rapid mixing and precise temperature control.

Procedure :

-

4-Cyanobenzoyl chloride and N-benzyl-N-methylamine are pumped into a tubular reactor at 50°C with a residence time of 5 minutes. The product stream is neutralized with aqueous NaHCO₃ and extracted in-line. Solvent recovery systems achieve >99% DCM reuse.

Key Parameters :

-

Throughput: 1,000 kg/day

-

Yield: 90–92%

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acid Chloride Aminolysis | 65–75 | 95 | 16–18 h | Moderate |

| Palladium Carbonylation | 76–85 | 98 | 20 h | High |

| Microwave-Assisted | 80–85 | 97 | 15 min | Low |

| Continuous Flow | 90–92 | 99 | 5 min | Industrial |

Critical Challenges and Optimizations

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-4-cyanobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamides, while reduction can produce benzylamines. Substitution reactions can lead to a variety of substituted benzamides or benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-benzyl-N-methyl-4-cyanobenzamide exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways .

Neurological Applications

The compound has also been investigated for its potential neuroprotective effects. It has been shown to modulate neurotransmitter levels, which may help in conditions like Alzheimer's disease. The ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology .

Materials Science

Liquid Crystals

this compound has applications in the field of liquid crystals. Its incorporation into liquid crystal displays (LCDs) has been studied for enhancing electro-optical properties. The compound can decrease the threshold voltage required for switching, leading to faster response times and improved display quality .

Polymer Chemistry

In polymer science, this compound serves as a building block for synthesizing novel polymers with specific thermal and mechanical properties. Its functional groups allow for further modifications that can enhance polymer stability and performance under various conditions .

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as an intermediate in the synthesis of more complex organic molecules. It acts as a versatile building block in the synthesis of various pharmaceutical compounds and agrochemicals. The ability to easily modify its structure allows chemists to create a wide range of derivatives with tailored properties .

Case Study 1: Anticancer Properties

A comprehensive study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast cancer cells.

Case Study 2: Liquid Crystal Applications

In another study, the incorporation of this compound into liquid crystal formulations led to a significant reduction in response time compared to conventional mixtures. This advancement suggests potential improvements in display technologies.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The benzyl group in the target compound increases lipophilicity compared to the cyanomethyl or benzodioxolylmethyl groups in analogs . This may influence membrane permeability in biological systems. N,N-Bis(cyanomethyl) substitution () introduces steric hindrance and polarity, contrasting with the simpler N-benzyl-N-methyl substitution in the target compound .

Physicochemical Properties

While specific data (e.g., melting point, solubility) for this compound are unavailable, trends from analogs suggest:

- Lipophilicity: The benzyl group likely increases logP compared to compounds with polar substituents like cyanomethyl or methoxy .

- Crystallinity : The benzodioxolylmethyl analog () forms stable crystals due to π-π stacking and hydrogen bonding, a feature that the target compound may share if its benzyl group participates in similar interactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-N-methyl-4-cyanobenzamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzylamine derivatives can react with activated 4-cyanobenzoyl chlorides under basic conditions (e.g., sodium hydride or potassium carbonate) in anhydrous solvents like acetonitrile . Reaction optimization includes controlling stoichiometry, temperature (often 0–60°C), and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms substitution patterns and stereochemistry, while Infrared (IR) spectroscopy identifies functional groups like the cyano (C≡N) and amide (C=O) groups. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography (using programs like SHELX ) resolves crystal packing and bond angles, particularly for polymorphic forms .

Q. How does the electron-withdrawing cyano group influence the reactivity of this compound?

- Methodology : The cyano group at the 4-position activates the benzamide ring toward electrophilic substitution (e.g., nitration or halogenation) by withdrawing electron density. Computational studies (DFT) and Hammett substituent constants (σ values) quantify this effect. Experimental validation includes comparing reaction rates with non-cyano analogs .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodology : Discrepancies may arise from dynamic processes (e.g., rotamers in solution) or crystal packing effects. Variable-temperature NMR can detect conformational changes, while high-resolution X-ray data (collected using SHELX ) confirms solid-state structures. Cross-validation with DFT-calculated spectra resolves ambiguities .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

- Methodology : Directed ortho-metalation (DoM) using lithium bases or transition-metal catalysis (e.g., Pd-catalyzed C–H activation) introduces substituents at specific positions. Substituent effects are mapped using Hammett plots or computational docking to predict binding affinity in target enzymes . Biological assays (e.g., enzyme inhibition) validate functionalized derivatives .

Q. How do solvent polarity and pH impact the stability of this compound in biological assays?

- Methodology : Stability studies in buffers (pH 4–9) and polar aprotic solvents (DMSO, acetonitrile) monitor degradation via HPLC. Hydrolysis of the amide bond is pH-dependent, with accelerated degradation under acidic/basic conditions. Molecular dynamics simulations predict solvent interactions, guiding formulation design for in vitro studies .

Q. What computational tools are effective in predicting the pharmacokinetic properties of this compound derivatives?

- Methodology : ADMET prediction software (e.g., SwissADME, pkCSM) models bioavailability, LogP, and metabolic stability. Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases), while MD simulations (GROMACS) assess binding mode stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.